3,5-Dibromopyridine-2,6-diamine is an aromatic organic compound with the chemical formula C5H5Br2N3. PubChem: It belongs to a class of chemicals known as substituted pyridines, which are molecules derived from pyridine, a six-membered aromatic ring containing nitrogen. The presence of two bromine atoms (Br) at positions 3 and 5 and two amine groups (NH2) at positions 2 and 6 distinguishes 3,5-Dibromopyridine-2,6-diamine from pyridine.
Scientific research on 3,5-Dibromopyridine-2,6-diamine is ongoing, and its potential applications are being explored in various fields. Some potential areas of study include:
3,5-Dibromopyridine-2,6-diamine, with the chemical formula CHBrN and CAS Number 76942-20-6, is a halogenated derivative of pyridine. This compound features two bromine atoms at the 3 and 5 positions and amino groups at the 2 and 6 positions of the pyridine ring. Its molecular structure contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and material science .
As there is limited research on 3,5-Dibromopyridine-2,6-diamine, a mechanism of action is not currently established.
The biological activity of 3,5-Dibromopyridine-2,6-diamine has garnered interest due to its potential as a pharmaceutical agent. Compounds containing similar structures have shown activity against various biological targets. For instance, derivatives of dibromopyridines have been studied for their antimicrobial and anticancer properties. The specific biological effects of 3,5-Dibromopyridine-2,6-diamine require further investigation but suggest potential as a lead compound in drug development .
Several methods have been developed for synthesizing 3,5-Dibromopyridine-2,6-diamine:
3,5-Dibromopyridine-2,6-diamine has several notable applications:
Interaction studies involving 3,5-Dibromopyridine-2,6-diamine focus on its reactivity with various biological molecules and synthetic pathways. Research indicates that its brominated structure enhances interactions with nucleophiles and electrophiles alike. Additionally, studies on similar compounds suggest that modifications to the amino and bromine substituents can significantly alter biological activity and reactivity profiles .
Several compounds share structural similarities with 3,5-Dibromopyridine-2,6-diamine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-Bromopyridine-2,6-diamine | One bromine atom; two amino groups | Less reactive than dibrominated analogs |
2,6-Dibromopyridine | Two bromines; no amino groups | Higher reactivity; used in coupling reactions |
4-Aminopyridine | Amino group at position 4 | Lacks halogenation; different reactivity |
2-Amino-3-bromopyridine | One amino and one bromine group | Potentially less toxic; different applications |
The unique combination of two bromines and two amino groups in 3,5-Dibromopyridine-2,6-diamine makes it particularly interesting for research into new chemical entities with enhanced biological activities compared to its analogs .